N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]naphthalene-2-carboxamide is a synthetic small molecule featuring a naphthalene core linked to a carboxamide group, with a 3-(1H-imidazol-1-yl)propyl side chain. The imidazole moiety is a heterocyclic aromatic ring known for its role in hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and materials science. The naphthalene system contributes to lipophilicity and π-π stacking interactions, which may influence solubility and binding affinity in biological targets.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(19-8-3-10-20-11-9-18-13-20)16-7-6-14-4-1-2-5-15(14)12-16/h1-2,4-7,9,11-13H,3,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYOESJKOKHGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330895 | |
| Record name | N-(3-imidazol-1-ylpropyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93669-38-6 | |
| Record name | N-(3-imidazol-1-ylpropyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Linking the Imidazole to the Propyl Chain: This step can be achieved through nucleophilic substitution reactions where the imidazole is reacted with a propyl halide under basic conditions.
Coupling with Naphthalene-2-carboxylic Acid: The final step involves the coupling of the propyl-imidazole intermediate with naphthalene-2-carboxylic acid using coupling agents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the naphthalene ring can be achieved using catalytic hydrogenation.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various biological pathways.
Biological Studies: The compound can be used to study the interaction of imidazole-containing molecules with biological targets such as enzymes and receptors.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Research Findings and Gaps
- Crystallography : The quinazoline analog’s structure was resolved using SHELX software (R factor = 0.073), indicating precise conformational data . Similar methods could elucidate the target compound’s crystal packing and hydrogen-bonding networks.
- Activity Data: No direct pharmacological studies on the target compound exist. However, imidazole-naphthalene hybrids are explored for anticancer and antimicrobial applications.
- Synthetic Challenges : The carboxamide linkage in the target compound may require milder conditions than the quinazoline’s bromination steps, affecting scalability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
